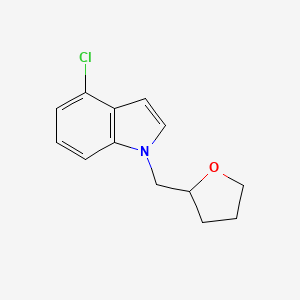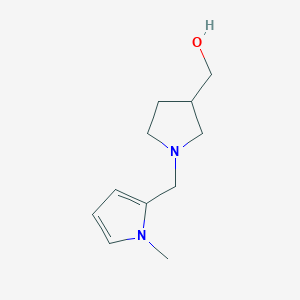
6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine” is not available in the current resources.
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Antibacterial Activity
One study demonstrates the microwave-assisted synthesis of compounds containing the piperidine moiety, which includes pyrimidine imines and thiazolidinones. These compounds have been evaluated for their antibacterial activities, showcasing the potential of piperidine derivatives in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Transdermal Permeation Enhancers
Another application involves the synthesis of esters and amides of hexanoic acid substituted with tertiary amino groups, including the piperidine variant. These compounds have been tested for their efficacy as transdermal permeation enhancers, highlighting their significance in enhancing the delivery of drugs through the skin (Farsa, Doležal, & Hrabálek, 2010).
Antifungal Agents
The synthesis and evaluation of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing heterocyclic compounds have been explored for their antifungal effects against significant types of fungi. This research suggests the potential of these derivatives in developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Antipsychotic Potential
Derivatives incorporating the piperidine structure have been synthesized and evaluated for their affinity towards dopamine and serotonin receptors. Their potential as antipsychotic agents has been assessed through in vitro and in vivo assays, offering insights into the development of new antipsychotic medications (Raviña et al., 2000).
Synthesis of Polyamides Containing Uracil and Adenine
Research has also delved into the synthesis of polyamides containing uracil and adenine through reactions involving piperidine. These polyamides show potential applications in materials science, particularly in the development of polymers with specific biological functionalities (Hattori & Kinoshita, 1979).
Safety and Hazards
Orientations Futures
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine”, is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
6-[2-(aminomethyl)piperidin-1-yl]-N,2-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-9-15-11(14-2)7-12(16-9)17-6-4-3-5-10(17)8-13/h7,10H,3-6,8,13H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULJMIFYDHWSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCCC2CN)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{[(1-Methoxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475559.png)
![1-{[(2-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475560.png)
![1-{[(3-Methoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475565.png)







![{2-[2-(4-Morpholinyl)ethoxy]-3-pyridinyl}methanamine](/img/structure/B1475578.png)